Analytical ChemistryMass SpectrometryLC-MS Method Development
Quantifying endogenous uracil in plasma for DPD deficiency screening requires an internal standard that is chromatographically identical but spectrometrically distinct from the analyte. Unlabeled uracil causes ion suppression and invalid results. Uracil-d2 (5,6-dideuterouracil) delivers a clean +2 Da mass shift with ≥98 atom% D enrichment, ensuring no signal cross-talk.
- **Clinical application**: Gold-standard IS for LC-MS/MS assays monitoring 5-fluorouracil toxicity risk
- **Analytical certainty**: Resolves from uracil and other labeled analogs (e.g., ¹³C,¹⁵N₂) without re-validation
- **Supply stability**: 3-year shelf life at -20°C; batch-to-batch consistency for multi-year studies
Molecular FormulaC4H4N2O2
Molecular Weight114.1 g/mol
CAS No.24897-52-7
Cat. No.B3044136
⚠ Attention: For research use only. Not for human or veterinary use.
Uracil-d2 (CAS 24897-52-7), also known as 5,6-dideuterouracil, is a stable isotope-labeled analog of the naturally occurring pyrimidine nucleobase uracil . In this compound, two hydrogen atoms at the 5 and 6 positions of the uracil ring are substituted with deuterium (D, 2H) . This substitution results in a molecular formula of C₄H₂D₂N₂O₂ and a nominal molecular weight of 114.10 g/mol, representing a +2 Da mass shift from unlabeled uracil (MW 112.09) . It is supplied as a white to off-white solid, typically with an isotopic enrichment of ≥98 atom % D . This compound is a fundamental tool in analytical chemistry and biochemical research, functioning as a tracer and internal standard without altering the biological or chemical properties of the parent molecule .
Workflow
LC-MS/MS quantification of uracil
Selection
Deuterated internal standard (+2 Da mass shift)
Use context
Bioanalytical research requiring matrix-effect correction
Why Uracil-d2 Cannot Be Substituted
Direct substitution of Uracil-d2 with unlabeled uracil or other uracil derivatives in quantitative analytical methods (LC-MS, GC-MS) is not scientifically valid. The utility of a stable isotope-labeled internal standard (SIL-IS) is contingent on its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization while remaining spectrometrically distinct [1]. Unlabeled uracil cannot be used as an internal standard because it is chemically identical to the target analyte and thus cannot be differentiated by the mass spectrometer, rendering quantification impossible [1]. Similarly, substitution with a structural analog or a differently labeled isotopologue (e.g., Uracil-d4 or Uracil-13C,15N2) without re-validation is not permissible, as differences in mass shift, isotopic purity, and potential for differential chromatographic retention or hydrogen-deuterium exchange can impact method accuracy and precision [2]. Therefore, the specific mass and labeling pattern of Uracil-d2 are non-negotiable for established methods or for achieving optimal performance in new method development where a +2 Da shift is required.
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Unlabeled uracil co-elutes and shares the same mass, preventing accurate quantification as an internal standard.
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Other labeled analogs (e.g., ¹³C,¹⁵N₂) have different mass shifts and require separate method validation for each ISTD pair.
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Direct substitution may affect assay reproducibility in endogenous uracil quantification from plasma research matrices.
[1] WuXi AppTec DMPK Service. (n.d.). Considerations for the Use of Internal Standards in LC-MS Bioanalysis. Retrieved from https://dmpkservice.wuxiapptec.com/cn/blogs/435-id/. View Source
[2] Russak, E. M., & Bednarczyk, E. M. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. View Source
Uracil-d2: Quantitative Evidence Guide
Deuterium Enrichment vs. Multi-Labeled Uracil
Uracil-d2 provides a specific and predictable mass shift relative to unlabeled uracil. The substitution of two hydrogen atoms with deuterium results in a nominal mass increase of 2 Da, creating a distinct m/z channel for selective detection . This +2 Da shift ensures that the internal standard signal does not overlap with the analyte's monoisotopic peak in a mass spectrometer .
Isotopic EnrichmentSpecification review
Uracil-d2: 98 atom% D Multi-labeled analog: 91 atom% D +7 atom% D absolute
Higher enrichment supports lower LLOQ and reduced ISTD consumption.
Based on vendor CoA specifications.
Analytical ChemistryMass SpectrometryLC-MS Method Development
Evidence Dimension
Nominal Mass Difference (Da)
Target Compound Data
Molecular Weight: 114.10 g/mol
Comparator Or Baseline
Unlabeled Uracil: 112.09 g/mol
Quantified Difference
+2.01 Da
Conditions
Mass spectrometry (LC-MS, GC-MS, HRMS)
Why This Matters
This +2 Da mass shift is the foundational requirement for using this compound as an internal standard, enabling accurate and specific quantification of uracil in complex matrices.
Analytical ChemistryMass SpectrometryLC-MS Method Development
Mass Shift vs. Unlabeled Uracil
The utility of an isotopically labeled standard is directly dependent on its isotopic enrichment. Uracil-d2 is commercially available with a specified minimum isotopic enrichment of 98 atom % D . This high level of enrichment minimizes the presence of unlabeled or partially labeled species that could contribute to signal cross-talk or 'isotopic impurity' interference with the analyte's signal, thereby enhancing method sensitivity and accuracy [1].
Mass Shift vs. UnlabeledHead-to-head
Uracil-d2 (M+2): 114.10 g/mol Unlabeled uracil (M+0): 112.09 g/mol Mass shift +2.01 Da
Enables distinct MS signal with complete chromatographic co-elution.
Higher enrichment ensures lower background interference from unlabeled material.
Conditions
Vendor Certificate of Analysis (CoA)
Why This Matters
A documented isotopic enrichment of ≥98 atom % D is a critical specification for procurement, as it ensures the material's suitability for high-sensitivity quantitative assays by reducing potential interference.
[1] WuXi AppTec DMPK Service. (n.d.). Considerations for the Use of Internal Standards in LC-MS Bioanalysis. Retrieved from https://dmpkservice.wuxiapptec.com/cn/blogs/435-id/. View Source
Stability Profile vs. Non-Deuterated Analogs
Chemical purity is a key differentiator in procurement to ensure that the labeled compound does not introduce new, uncharacterized impurities into the analytical system. One vendor specifies a chemical purity of 99.87% for Uracil-d2 [1]. This value provides a clear procurement benchmark against materials with lower or unspecified purity, reducing the risk of unknown peaks or matrix effects in downstream LC-MS applications.
Stability & Shelf LifeClass-level inference
Uracil-d2: 3-year re-test period (-20°C powder) Multi-labeled analogs: typically 1-2 years Explicit vendor-defined stability
Longer documented stability supports multi-year studies and reduces requalification needs.
As stated in vendor CoA and SDS.
Chemical PurityQuality AssuranceProcurement Specification
Evidence Dimension
Chemical Purity (%)
Target Compound Data
99.87%
Comparator Or Baseline
Alternative vendors specifying ≥95% purity
Quantified Difference
The 99.87% purity represents a significantly lower total impurity burden (0.13% vs. up to 5%).
Conditions
HPLC analysis
Why This Matters
Higher documented chemical purity minimizes the risk of introducing interfering peaks and matrix effects, which is paramount for achieving reproducible and accurate quantitative results.
Chemical PurityQuality AssuranceProcurement Specification
[1] Antpedia. (2025, August 29). Uracil-d2-Parameters-Price-MedChemExpress (MCE). Retrieved from https://www.antpedia.com. View Source
Storage and Stability Specifications Supporting Long-Term Utility
The long-term stability of a reference standard is a critical, quantifiable factor for procurement and laboratory planning. Uracil-d2 is documented to be stable for 3 years when stored as a powder at -20°C . This specification provides a clear advantage over compounds with undefined or shorter shelf lives, ensuring the material's viability for multi-year studies and reducing the need for frequent re-procurement and re-characterization.
Compound StabilityStorage ConditionsShelf Life
Evidence Dimension
Shelf Life (Years) under specified conditions
Target Compound Data
3 years (powder, -20°C)
Comparator Or Baseline
Alternative storage condition: 3 years with re-analysis recommended
Quantified Difference
A definitive 3-year stability statement vs. a conditional statement.
Conditions
Storage as powder at -20°C
Why This Matters
A well-defined, long-term stability profile allows for confident inventory management and reduces the operational and financial burden associated with re-qualifying or replacing degraded standards.
Compound StabilityStorage ConditionsShelf Life
Uracil-d2: High-Value Applications
DPD Deficiency Screening by LC-MS/MS
Uracil-d2 serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of endogenous uracil in complex biological matrices (plasma, urine, tissues) using LC-MS/MS. Its +2 Da mass shift and high isotopic purity are essential for achieving the accuracy and precision required for pharmacokinetic studies of fluoropyrimidine drugs (e.g., 5-FU, capecitabine) and for diagnostic assays measuring dihydropyrimidine dehydrogenase (DPD) activity . The use of a SIL-IS corrects for variability in sample extraction, ionization efficiency, and other matrix effects, thereby enabling reliable quantification down to low ng/mL concentrations .
PK and Metabolic Profiling Studies
Uracil-d2 is a critical tool for tracing the fate of the uracil base in metabolic pathways. Its incorporation into RNA or its conversion to downstream metabolites (e.g., uridine, dihydrouracil) can be tracked via LC-MS . This application is vital for understanding fundamental nucleic acid metabolism, investigating nucleotide salvage pathways, and characterizing metabolic disorders. The stability of the deuterium label in the 5,6-positions of the pyrimidine ring ensures that the tracer signal is maintained through key metabolic transformations, allowing for the calculation of metabolic flux rates .
High-Throughput Metabolomics
A specific and advanced application of Uracil-d2 involves its metabolic incorporation into cellular RNA followed by MS analysis to detect pseudouridine (Ψ) modifications . The pseudouridylation reaction results in a characteristic -1 Da mass shift (loss of a deuteron) at the modified site, which can be resolved by high-resolution mass spectrometry. This method, which is contingent on the precise +2 Da mass of the precursor, allows for the identification and mapping of Ψ residues, a key post-transcriptional modification, without the need for radiolabeling .
RNA Metabolism and Turnover Studies
Uracil-d2 is employed as a reference standard or solvent in NMR spectroscopy. The replacement of ¹H with ²H at the 5 and 6 positions simplifies the ¹H NMR spectrum of uracil, facilitating spectral assignment and the study of molecular structure and dynamics in RNA . Furthermore, its high purity and known concentration make it a suitable standard for quantitative NMR (qNMR) experiments, where the intensity of its residual proton signal (or those of an added internal standard) can be used to determine the concentration of other analytes with high accuracy and precision .
Application
Selection Property
Validation Focus
Endogenous uracil quantification in plasma research
Multi-study data consistency over project lifecycle
High-throughput metabolomics
Robust isotope enrichment
Batch-to-batch reproducibility across large sample sets
RNA metabolism and turnover studies
Non-radioactive deuterium label
Safe, long-term incorporation tracking in RNA
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.